Dolichol 17
Description
Historical Perspectives and Discovery Context of Dolichols
The story of dolichols began in 1960, when researchers first isolated a group of exceptionally long-chain isoprenoid alcohols. wikipedia.org The name "dolichol" was derived from the ancient Greek word "dólichos," meaning "long," aptly describing their chemical structure. wikipedia.org These compounds were initially identified during investigations into the precursors of the polyisoprenoid side chain of ubiquinone. nih.gov While the existence of dolichols was established in the early 1960s, and their phosphorylated form, dolichol phosphate (B84403), was discovered at the University of Liverpool during the same decade, their precise biological function remained elusive for a time. wikipedia.orgnih.gov
A significant breakthrough came from comparative biology. Scientists noted the structural similarity between dolichols and bactoprenyl phosphates, lipids known to be involved in the synthesis of bacterial cell wall glycans. nih.gov This analogy led to the pivotal discovery that dolichol phosphates act as essential cofactors in the N-glycosylation of proteins in eukaryotes—a process where complex sugar chains are attached to newly forming proteins. nih.gov This established the central role of the dolichol family in cellular biology.
Significance of Dolichol 17 in Eukaryotic Systems
The primary and most well-understood function of all dolichols, including this compound, is their indispensable role in protein N-linked glycosylation. wikipedia.org In its phosphorylated form, dolichyl phosphate, the molecule acts as a lipid anchor in the membrane of the endoplasmic reticulum (ER). reactome.org Here, it serves as the foundation upon which a complex oligosaccharide (sugar chain) is assembled. wikipedia.orgnih.gov This entire oligosaccharide is then transferred en bloc to specific asparagine residues on nascent polypeptide chains, a critical step in the proper folding, stability, and function of a vast number of proteins. wikipedia.org
Beyond this central role, dolichol-phosphate-mannose, derived from dolichyl phosphate, is also a necessary substrate for other glycosylation processes, including O- and C-mannosylation and the synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes. nih.govresearchgate.net
Research findings have specifically identified this compound as a major isoprenoid species in several key model organisms and pathogens. In the yeast Saccharomyces cerevisiae, a cornerstone of eukaryotic cell biology research, this compound is one of the most abundant forms. nih.gov Its prevalence in this organism makes it a key subject in studies aimed at understanding the fundamental mechanisms of glycosylation and dolichol metabolism. oup.com
Furthermore, metabolomic studies of the malaria parasite Plasmodium falciparum have revealed that this compound is a predominant species, particularly in the gametocyte stages of its lifecycle. nih.govresearchgate.net This finding suggests that the specific chain length of dolichol may be modulated to suit different developmental or physiological states and highlights the dolichol biosynthesis pathway as a potential area of interest for therapeutic intervention. nih.gov The presence of this compound in organisms from fungi to protozoan parasites underscores its conserved and vital role in the fundamental biochemistry of eukaryotic life. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67-heptadecamethyloctahexaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66-hexadecaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H140O/c1-69(2)35-19-36-70(3)37-20-38-71(4)39-21-40-72(5)41-22-42-73(6)43-23-44-74(7)45-24-46-75(8)47-25-48-76(9)49-26-50-77(10)51-27-52-78(11)53-28-54-79(12)55-29-56-80(13)57-30-58-81(14)59-31-60-82(15)61-32-62-83(16)63-33-64-84(17)65-34-66-85(18)67-68-86/h35,37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,85-86H,19-34,36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66-68H2,1-18H3/b70-37+,71-39+,72-41+,73-43+,74-45+,75-47+,76-49+,77-51+,78-53+,79-55+,80-57+,81-59+,82-61+,83-63+,84-65+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHNQEWLIKGELH-ZHEGZICBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H140O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1178.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Dolichol 17
Cis-Prenyltransferase-Mediated Elongation
Species-Specific Chain Length Determinants and Dolichol 17 Elongation
Plasmodium falciparum Cis-Polyisoprenoid Synthesis
The malaria parasite, Plasmodium falciparum, exhibits a complex and developmentally regulated synthesis of cis-polyisoprenoids, including dolichols. Unlike many eukaryotes that primarily synthesize dolichols with shorter chain lengths, P. falciparum has been found to actively synthesize and accumulate medium- to long-chain polyprenols and dolichols, ranging from 15 to 19 isoprene (B109036) units. biorxiv.orgbiorxiv.orgresearchgate.net This synthesis occurs primarily within the endoplasmic reticulum (ER), utilizing precursors generated by the methylerythritol phosphate (B84403) (MEP) pathway, which is localized to the parasite's apicoplast. researchgate.netnih.gov The pathway involves the elongation of farnesyl diphosphate (B83284) (FPP) or geranylgeranyl diphosphate (GGPP) by cis-prenyltransferase (CPT) to form polyprenyl diphosphate (PDP). This is followed by dephosphorylation to polyprenol and subsequent reduction by polyprenol reductase (PfPPRD) to yield dolichol. biorxiv.orgbiorxiv.orgresearchgate.net The presence of both polyprenols and dolichols, and their distinct profiles across different developmental stages of the parasite, suggest a dynamic regulation of cis-polyisoprenoid biosynthesis. biorxiv.orgbiorxiv.orgresearchgate.net
Arabidopsis thaliana LEW1 Gene and Dolichol Chain Length
In Arabidopsis thaliana, the LEW1 gene plays a significant role in dolichol biosynthesis. LEW1 encodes a cis-prenyltransferase (CPT) that, when expressed in Escherichia coli, catalyzes the formation of dolichols with chain lengths around C80. nih.govnih.govoup.com A mutation in the LEW1 gene leads to a substantial reduction (approximately 85%) in total plant dolichol content and causes protein glycosylation defects. nih.govnih.govoup.com Beyond its role in dolichol synthesis, the lew1 mutant exhibits impaired plasma membrane integrity, resulting in electrolyte leakage and reduced turgor. nih.govnih.govresearchgate.net Furthermore, lew1 mutants show altered responses to endoplasmic reticulum stress, drought, and dark-induced senescence, highlighting the broader physiological importance of LEW1-mediated dolichol biosynthesis in plants. nih.govnih.gov
Two-Component Enzyme Complexes in Dolichol Biosynthesis
SlCPT3 and SlCPTBP Interaction in Tomato
In tomato (Solanum lycopersicum), the cis-prenyltransferase SlCPT3 works in conjunction with a partner protein, SlCPTBP, to form a functional dolichol synthase complex. umich.edunih.govmdpi.com Suppression of SlCPT3 expression via RNAi resulted in a significant decrease (approximately 60%) in tomato dolichol content. umich.edunih.gov Studies involving yeast two-hybrid and co-immunoprecipitation assays have confirmed that SlCPT3 and SlCPTBP interact in vivo. umich.edunih.govresearchgate.net Crucially, both proteins are required to complement the dolichol deficiency and growth defects observed in yeast mutants lacking essential dolichol synthesis components. umich.edunih.govresearchgate.net Co-expression experiments in yeast and E. coli further demonstrated that dolichol synthase activity strictly necessitates the presence of both SlCPT3 and SlCPTBP, underscoring their role as a two-component complex. umich.edunih.gov Both proteins have been localized to the endoplasmic reticulum (ER), the primary site of dolichol synthesis in eukaryotes. umich.edunih.gov
Analogous Human Nogo-B Receptor (NgBR) Function
The human Nogo-B receptor (NgBR) plays a role analogous to SlCPTBP in the context of dolichol biosynthesis. NgBR has been identified as an essential component of the dolichol monophosphate (Dol-P) biosynthetic machinery. nih.govnih.govebi.ac.ukembopress.org NgBR interacts with and enhances the stability of the cis-IPTase, human cis-isoprenyltransferase (hCIT), thereby promoting Dol-P production. nih.govnih.gov Loss of NgBR function leads to a marked deficit in cis-IPTase activity and a significant reduction in dolichol synthesis, consequently impacting protein N-glycosylation. nih.govnih.gov NgBR is considered an evolutionary conserved subunit of cis-prenyltransferase, working with hCIT to form a functional enzyme complex that catalyzes the condensation of isopentenyl pyrophosphate with farnesyl pyrophosphate to generate polyprenol pyrophosphate. nih.govebi.ac.ukbiorxiv.org This complex is essential for dolichol synthesis in yeast, mice, and humans. nih.gov
Post-Elongation Modifications
Following the elongation of the polyisoprenoid chain by cis-prenyltransferases, further modifications are necessary to yield the final dolichol molecule. These steps are critical for the molecule's function as a glycosyl carrier lipid.
Dephosphorylation of Polyprenyl Diphosphate to Polyprenol
A key step in the conversion of polyprenyl diphosphate (Poly-PP) to dolichol involves the removal of phosphate groups. The process is understood to involve the dephosphorylation of Poly-PP to polyprenyl phosphate (Poly-P), which is then further dephosphorylated to yield polyprenol. nih.govnih.gov While specific phosphatases responsible for the hydrolysis of dolichyl diphosphate have not been definitively identified in all organisms, this dephosphorylation is a prerequisite for the subsequent reduction of the α-isoprene unit to form dolichol. nih.govnih.gov In P. falciparum, this dephosphorylation step is catalyzed by a polyprenyl diphosphate phosphatase. biorxiv.orgresearchgate.net The resulting polyprenol is then acted upon by a polyprenol reductase (e.g., PfPPRD in P. falciparum) to saturate the α-isoprene unit, thereby producing dolichol. biorxiv.orgresearchgate.netnih.govnih.gov
Cellular Roles and Functional Mechanisms of Dolichol 17
Dolichol 17 in Glycosylation Pathways
Dolichyl phosphate (B84403) is a crucial component in both N-linked protein glycosylation and O-mannosylation pathways, ensuring the correct synthesis and attachment of glycans to proteins.
N-linked glycosylation is a fundamental post-translational modification that begins with the assembly of a precursor oligosaccharide on dolichyl phosphate. This process is highly conserved across eukaryotes and is essential for protein folding, stability, and function wikipedia.orgresearchgate.netnih.gov.
N-Linked Protein Glycosylation Cycle and Dolichyl Phosphate
Assembly of Lipid-Linked Oligosaccharides (LLO) on Dolichyl PhosphateThe synthesis of the N-linked glycan precursor, a tetradecasaccharide (Glc₃Man₉GlcNAc₂), initiates on the cytoplasmic face of the ER membrane. Dolichyl phosphate (Dol-P) serves as the lipid anchor, onto which the first sugar residues are attached. The process begins with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to Dol-P, catalyzed by GlcNAc-1-phosphotransferase (ALG7), forming GlcNAc-P-P-Dolresearchgate.netwikipedia.orgpnas.org. This is followed by the sequential addition of a second GlcNAc and five mannose residues, catalyzed by various glycosyltransferases (e.g., ALG1, ALG2, ALG11), to form the Man₅GlcNAc₂-PP-Dol intermediateucsf.eduoup.com. This intermediate is then translocated across the ER membrane into the lumen, where the remaining mannose and glucose residues are added to complete the Glc₃Man₉GlcNAc₂-PP-Dol structurepnas.orgucsf.edunih.govmit.edu. Dolichols of varying chain lengths, including those around 17 isoprene (B109036) units, are utilized in this assembly process, with enzymes exhibiting some specificity for chain lengthnih.govoup.com.
Table 1: Key Steps in N-Linked Glycosylation and Dolichol Involvement
| Step | Process | Dolichol Role | Key Donor/Enzyme | Location |
|---|---|---|---|---|
| 1 | Initial GlcNAc addition | Dolichyl Phosphate (Dol-P) as anchor | UDP-GlcNAc, GlcNAc-1-phosphotransferase (ALG7) | Cytoplasmic face of ER |
| 2 | GlcNAc elongation | Dolichyl Phosphate (Dol-P) | UDP-GlcNAc, ALG13/ALG14 | Cytoplasmic face of ER |
| 3 | Mannose addition (5 units) | Dolichyl Phosphate (Dol-P) | GDP-Man, Dol-P-Man synthase (DPM1), ALG1, ALG2, ALG11 | Cytoplasmic face of ER, then translocated to ER lumen |
| 4 | Mannose addition (4 units) | Dolichyl Phosphate (Dol-P) | GDP-Man, Dol-P-Man | ER lumen |
| 5 | Glucose addition (3 units) | Dolichyl Phosphate (Dol-P) | UDP-Glc, Dol-P-Glc | ER lumen |
| 6 | LLO Transfer | Dolichyl Pyrophosphate (Dol-PP) | Oligosaccharyltransferase (OT) | ER lumen |
Dolichyl Diphosphate (B83284) (Dol-PP) RecyclingFollowing the transfer of the oligosaccharide to the protein, dolichyl pyrophosphate (Dol-PP) is released. To maintain a sufficient pool of dolichyl phosphate for continuous glycosylation, Dol-PP must be dephosphorylated back to dolichyl phosphate (Dol-P). This recycling process is mediated by dolichyl pyrophosphatases (e.g., Cwh8p in yeast) and is vital for the efficient operation of the glycosylation pathwaynih.govontosight.ainih.gov.
Beyond N-linked glycosylation, dolichol-phosphate mannose (Dol-P-Man) also plays a critical role in O-mannosylation pathways. In this process, Dol-P-Man acts as the mannose donor for the addition of mannose residues to serine and threonine residues of specific proteins within the ER nih.govoup.comresearchgate.netoup.comoup.comnih.govresearchgate.net. This modification is essential for the proper function of many proteins, including alpha-dystroglycan, and is implicated in developmental processes and cellular integrity researchgate.netplos.org. The synthesis of Dol-P-Man is catalyzed by the dolichol-phosphate mannose synthase complex, linking dolichol metabolism to O-mannosylation.
Table 2: Dolichol-Dependent Glycosylation Pathways
| Pathway | Dolichol-Derived Sugar Donor | Primary Function |
|---|---|---|
| N-Linked Glycosylation | Dolichyl Pyrophosphate (Glc₃Man₉GlcNAc₂-PP-Dol) | Post-translational modification of proteins (folding, trafficking) |
| O-Mannosylation | Dolichyl Phosphate Mannose (Dol-P-Man) | Addition of mannose to Ser/Thr residues of proteins |
| GPI Anchor Biosynthesis | Dolichyl Phosphate Mannose (Dol-P-Man) | Anchoring proteins to the cell membrane |
Table 3: Dolichol Chain Lengths in Different Organisms
| Organism | Dolichol Chain Length (Isoprene Units) | Predominant Chain Lengths |
|---|---|---|
| Yeast (S. cerevisiae) | C70-C85 | Dol-16, Dol-17 |
| Mammalian Cells (including Human) | C85-C105 | C90-C105 (approx. 18-21 units) |
| Archaea (e.g., Pyrococcus furiosus) | Shorter (e.g., 8-12 units) | Varies, often more saturated |
Interplay of this compound Metabolism with Other Cellular Processes
Relationship with Ubiquinone Synthesis
The biosynthesis of dolichols shares a common metabolic origin with that of ubiquinone (Coenzyme Q). Both pathways initiate from the mevalonate (B85504) pathway, which begins with acetyl-CoA nih.govuzh.channualreviews.org. A key intermediate, farnesyl pyrophosphate (FPP), serves as a precursor for multiple isoprenoid compounds, including cholesterol, dolichols, and the solanesyl pyrophosphate chain that forms the isoprenoid tail of ubiquinone nih.gov. The synthesis of dolichols involves the elongation of FPP by a series of isoprene unit additions catalyzed by cis-prenyltransferases, ultimately leading to the formation of the long polyisoprenoid chain nih.govuzh.ch. Historically, dolichols were first identified during investigations into precursors for the polyisoprenoid side chain of ubiquinone cdnsciencepub.com. While these shared biosynthetic pathways highlight a fundamental metabolic connection, direct functional interactions or regulatory links specifically between this compound and ubiquinone synthesis are not extensively detailed in the current literature.
Impact on Unfolded Protein Response (UPR)
Dolichols, particularly in their phosphorylated form (dolichol phosphate), are indispensable lipid carriers for the assembly of oligosaccharide precursors used in N-linked protein glycosylation nih.govcdnsciencepub.comnih.govcapes.gov.brnih.gov. This process is critical for the proper folding, modification, and trafficking of many secreted and membrane-bound proteins within the endoplasmic reticulum (ER) nih.govnih.govcapes.gov.brnih.gov. Impairments in N-linked glycosylation, often due to defects in dolichol metabolism or utilization (such as inhibition by tunicamycin, which targets dolichol phosphate), can lead to an accumulation of misfolded proteins within the ER. This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress pathway designed to restore ER homeostasis nih.govcapes.gov.brnih.govpnas.orgoup.commdpi.com.
Research indicates that the UPR can actively modulate the dolichol pathway. Specifically, the UPR has been shown to stimulate the conversion of dolichol-linked oligosaccharide intermediates, such as Man2-5GlcNAc2, into mature Glc3Man9GlcNAc2 structures capes.gov.brpnas.org. This UPR-mediated enhancement of dolichol-linked oligosaccharide supply may contribute to maintaining efficient protein folding and processing, potentially by supporting the function of ER chaperones like calreticulin (B1178941) and calnexin, even under conditions of ER stress capes.gov.brpnas.org. Studies in Arabidopsis thaliana have further supported this connection, demonstrating that mutants with significantly reduced dolichol content (e.g., the lew1 mutant, showing an ~85% reduction in main dolichols) exhibit heightened expression of UPR pathway genes (BiP and bZIP60) when exposed to drought stress nih.govnih.govoup.com. This suggests that dolichols play a role in modulating the cellular response to ER stress.
Research Findings on Dolichol and UPR
| Gene/Process Affected | Condition/Mutation | Observed Effect in Dolichol-Deficient State (e.g., lew1 mutant) | Reference |
| UPR Pathway Genes | Drought Stress | Upregulation of BiP (Binding Protein) and bZIP60 | nih.govnih.govoup.com |
| Stress-Responsive Genes | Drought Stress | Earlier expression of RD29A and COR47 | nih.govnih.govoup.com |
| N-linked Glycosylation | General | Reduced levels of protein glycosylation | nih.govnih.govoup.com |
| Tunicamycin Sensitivity | Treatment | Hypersensitivity | nih.govnih.govoup.com |
Involvement in Abiotic Stress Resistance Mechanisms
The role of dolichols in plant responses to abiotic stress has been illuminated through studies of mutants with altered dolichol biosynthesis. The Arabidopsis thalianalew1 mutant, which is deficient in dolichol synthesis and consequently exhibits protein glycosylation defects, provides significant insights nih.govnih.govoup.com. Under normal growth conditions, the lew1 mutant shows impaired plasma membrane integrity, manifesting as electrolyte leakage, reduced turgor pressure, and decreased stomatal conductance nih.govnih.govoup.com.
Paradoxically, despite these cellular impairments, the lew1 mutant demonstrates enhanced resistance to drought stress nih.govnih.govoup.com. During drought conditions, the mutant displays a more robust stress response compared to wild-type plants, characterized by earlier and more pronounced expression of stress-responsive genes like RD29A and COR47, as well as UPR pathway genes (BiP, bZIP60) nih.govnih.govoup.com. These observations suggest that dolichol biosynthesis is integral to normal plant responses to ER stress and drought. The absence or significant reduction of dolichols, including potentially this compound which is a major dolichol in yeast and abundant in human brain tissue nih.govaging-us.com, appears to trigger compensatory mechanisms that confer increased drought tolerance. The precise molecular pathways mediating this enhanced resistance in dolichol-deficient states are complex and may involve altered membrane properties or the activation of specific stress signaling cascades.
Research Findings on Dolichol and Abiotic Stress in Arabidopsis
| Mutant/Condition | Dolichol Content | Membrane Integrity | Drought Resistance | UPR Gene Expression (BiP, bZIP60) under Drought | Stress Gene Expression (RD29A, COR47) under Drought |
| Wild-Type | Normal | Intact | Normal | Basal | Basal |
| lew1 Mutant | Reduced (~85%) | Impaired | Increased | Higher expression | Earlier expression |
Compound List
Acetyl-CoA
Arginine
Basic Domain/Leucine Zipper 60 (bZIP60)
Binding Protein (BiP)
Calnexin
Calreticulin
Cholesterol
COR47
Dolichol
this compound
Dolichol phosphate (Dol-P)
Dolichol phosphate phosphatase
Dolichol-linked oligosaccharide (LLO)
Dolichol-phosphate-glucose (Dol-P-glucose)
Dolichol-phosphate-mannose (Dol-P-mannose)
Dolichol-kinase
Farnesyl pyrophosphate (FPP)
Glc3Man9GlcNAc2
GlcNAc-1-phosphotransferase
Glutathione
Isopentenyl pyrophosphate (IPP)
Man2-5GlcNAc2
Man5GlcNAc2-P-P-Dol
N-linked glycoprotein (B1211001)
Proline
RD29A
SlPLATZ17
Solanesyl pyrophosphate
Tunicamycin
Ubiquinone
Regulation of Dolichol 17 Metabolism and Cellular Homeostasis
Enzymatic Regulation of Biosynthesis
The de novo synthesis of dolichols is a multi-step process that begins with isoprenoid precursors derived from the mevalonate (B85504) pathway or, in some organisms like Plasmodium falciparum, the methylerythritol phosphate (B84403) (MEP) pathway uni-heidelberg.deoup.comresearchgate.net.
The mevalonate pathway serves as the primary source of isoprenoid units required for dolichol synthesis. Key enzymes within this pathway, such as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are highly regulated and represent critical control points researchgate.net. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the pathway. While the mevalonate pathway's regulation is broadly understood to control the synthesis of various isoprenoids like cholesterol, ubiquinone, and dolichols, specific feedback mechanisms directly targeting dolichol synthesis at this initial stage are complex due to the shared nature of the isoprenoid precursors researchgate.netresearchgate.net. The availability of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), generated from the mevalonate pathway, directly influences the subsequent steps in dolichol chain elongation oup.comresearchgate.netresearchgate.net.
The elongation of the dolichol chain is catalyzed by cis-prenyltransferases (CPTs), enzymes that sequentially add isoprene (B109036) units to a growing polyprenyl chain, starting from FPP or GGPP researchgate.netoup.comgenomicsengland.co.uk. In eukaryotes, CPT activity involves a complex, often multi-subunit, enzymatic machinery. Key components identified in mammalian systems include Nogo-B receptor (NgBR), also known as NUS1, and DHDDS (dehydrodolichyl diphosphate (B83284) synthase), which together form a functional cis-prenyltransferase complex nih.govgenomicsengland.co.ukcuni.czresearchgate.net. SRD5A3 acts as a polyprenal reductase, participating in the later stages of dolichol formation researchgate.net. While mutations or deletions in genes encoding these subunits (e.g., NUS1, DHDDS, SRD5A3, DHRSX) lead to severe defects in dolichol synthesis and associated congenital disorders of glycosylation (CDGs) researchgate.netresearchgate.netgenomicsengland.co.uk, specific transcriptional or post-translational regulatory mechanisms that fine-tune the activity or expression of these subunits in response to cellular needs are not extensively detailed in the current literature.
Dolichyl-phosphate mannose (DPM) synthase (DPMS) is an essential enzyme in the endoplasmic reticulum (ER) that catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate, forming dolichol-phosphate mannose (Dol-P-Man) nih.govuni-heidelberg.deoup.comcuni.cz. Dol-P-Man is a crucial mannosyl donor for N-linked glycosylation, O-mannosylation, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchor biosynthesis nih.govresearchgate.netuni-heidelberg.decuni.cz. DPMS activity is regulated, and evidence suggests that agents increasing cyclic AMP (cAMP) can modulate DPMS activity through a cAMP-dependent protein kinase-mediated phosphorylation/dephosphorylation cycle uni-heidelberg.decuni.cz. This cycle is considered a key regulatory mechanism influencing protein N-glycosylation and, by extension, cellular homeostasis. The enzyme complex in vertebrates typically consists of DPM1, DPM2, and DPM3 subunits, with DPM3 potentially stabilizing DPM1 and acting as a regulatory subunit uni-heidelberg.decuni.cz.
Intracellular Distribution and Transport of Dolichol 17
Dolichols, including this compound, are primarily synthesized and function within the endoplasmic reticulum (ER) researchgate.netresearchgate.netoup.comcuni.czresearchgate.net.
The enzymes responsible for dolichol chain elongation and modification are localized to the ER membrane researchgate.netoup.comresearchgate.net. Dolichols, being hydrophobic lipids, are embedded within the ER membrane, where they serve as anchor points for the assembly of lipid-linked oligosaccharides (LLOs) researchgate.netresearchgate.net. Dolichol-phosphate (Dol-P), the activated form involved in glycosylation, is also associated with the ER membrane, and its levels are considered a rate-limiting factor in the initial stages of LLO assembly researchgate.net. While dolichols are predominantly found in the ER, their transport and precise localization within different ER subdomains or to other organelles are not fully elucidated. However, the ER membrane is the primary site for their synthesis and function in glycosylation researchgate.netresearchgate.net.
Mechanisms of Intermembrane Movement (Flippases)
The intricate processes of cellular metabolism and homeostasis rely on the precise localization and movement of molecules across biological membranes. Within the context of dolichol metabolism, particularly its role in N-linked protein glycosylation, the translocation of dolichol derivatives across the endoplasmic reticulum (ER) membrane is a critical step. While research on the specific intermembrane movement of the free dolichol compound, such as this compound, by flippases is not extensively detailed, the mechanisms governing the transport of its functional derivatives provide significant insight into the broader principles of dolichol-related lipid movement.
The Endoplasmic Reticulum Membrane and Dolichol Derivative Translocation
Dolichols are long-chain polyisoprenoid alcohols, with this compound representing a specific chain length. These molecules, and more critically their phosphorylated forms (dolichyl phosphate) and attached oligosaccharide chains (dolichol-linked oligosaccharides, DLOs), are essential for the biosynthesis of glycoproteins. The initial steps in the assembly of the precursor oligosaccharide for N-glycosylation occur on the cytoplasmic face of the ER membrane cornell.edunih.govpnas.orgacs.orgnih.govpnas.org. However, the glycosylation machinery that completes the oligosaccharide structure and attaches it to nascent proteins resides within the ER lumen. This topological requirement necessitates the movement of dolichol-linked intermediates from the cytoplasmic side to the lumenal side of the ER membrane cornell.edunih.govpnas.orgacs.orgnih.govpnas.org.
The Role of Flippases in Dolichol Derivative Transport
The spontaneous movement, or "flip-flop," of polar lipids across the hydrophobic core of a lipid bilayer is an energetically unfavorable process with a very high energy barrier cornell.edupnas.orgacs.orgpnas.org. For dolichol-linked intermediates, this barrier is significantly greater than for simple phospholipids (B1166683) cornell.edupnas.orgacs.orgpnas.org. To overcome this, biological membranes employ specialized protein transporters known as flippases. These proteins facilitate the rapid and efficient transbilayer movement of lipids, increasing the rate to physiologically relevant timescales cornell.edunih.govpnas.orgacs.orgnih.govpnas.orgresearchgate.net.
Research has identified that specific flippases are required for the translocation of various dolichol derivatives, including dolichyl phosphate-mannose (Man-P-dolichol) and dolichyl phosphate-glucose (Glc-P-dolichol), as well as the key N-glycosylation precursor, Man5GlcNAc2-PP-dolichol (M5-DLO) cornell.edunih.govpnas.orgacs.orgnih.govpnas.orgmolbiolcell.orgnih.gov. These flippase activities are generally characterized as being ATP-independent, suggesting a mechanism driven by facilitated diffusion rather than active transport cornell.edupnas.orgacs.orgnih.govpnas.orgresearchgate.net. While the precise molecular identity of the flippase(s) responsible for dolichol-intermediate translocation is still an active area of investigation, studies have demonstrated that these transporters exhibit a high degree of substrate specificity, differing from flippases that transport glycerophospholipids cornell.eduacs.org.
Experimental Findings on Flippase Activity and Substrate Specificity
Experimental studies utilizing reconstituted proteoliposomes have provided insights into the specificity and dynamics of dolichol-intermediate translocation. The flippase activity for M5-DLO, for instance, has been shown to be highly specific, with the structure of the attached glycan profoundly influencing the rate of translocation cornell.edupnas.orgnih.govpnas.org.
Data Table 1: Flipping Rates of Dolichol-Linked Oligosaccharides (DLOs)
| Substrate / DLO Structure | Flipping Rate (Time Constant, τ) | Notes |
| Man5GlcNAc2-PP-dolichol (M5-DLO) | < 2 minutes | Physiological substrate for N-glycosylation precursor |
| Triantennary structural isomer of M5-DLO | > 200 minutes | Slower translocation due to glycan structure |
| DLOs larger than M5-DLO | 10 - >200 minutes | Translocation rate is structure-dependent |
| Man-P-dolichol (MPD) | Not specified | Mannose donor, requires specific flippase (Flippase 2) nih.gov |
| Glc-P-dolichol (GPD) | Not specified | Glucose donor, requires specific flippase |
Data Table 2: Energy Barriers for Lipid Translocation Across the ER Membrane
| Lipid Type | Estimated Energy Barrier (kcal/mol) | Notes |
| Phosphatidylcholine (PC) | ~20 | Relatively lower barrier compared to DLOs |
| Man5GlcNAc2-PP-dolichol (M5-DLO) | >130 | Significantly higher barrier, necessitating protein-mediated transport |
These findings underscore that the movement of dolichol-linked species across the ER membrane is not a passive diffusion process but is actively mediated by specific protein machinery.
This compound in Context
While the direct experimental characterization of flippase-mediated intermembrane movement specifically for free this compound is limited in the scientific literature, the established mechanisms for dolichol derivatives are highly relevant. This compound, as a specific chain length within the dolichol family, serves as the hydrophobic anchor for the dolichyl phosphate and dolichol-linked oligosaccharide intermediates. If this compound itself, or its phosphorylated form, were to require translocation across membranes as part of its metabolic pathway or as a precursor to the functional DLOs, it would likely be facilitated by protein transporters analogous to the flippases described for other dolichol derivatives. The research highlights that the critical translocation events for N-glycosylation involve the dolichol-linked oligosaccharides and dolichyl phosphate, indicating that these are the primary substrates for ER membrane flippases in this metabolic context.
Analytical Methodologies for Dolichol 17 Research
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) is a cornerstone in dolichol research, offering high sensitivity and specificity for identifying and quantifying specific dolichol species like Dolichol 17. nih.govduke.edu Coupled with liquid chromatography, it provides a powerful platform for analyzing these molecules within complex lipid extracts. nih.gov
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a primary tool for the detailed analysis of dolichols. In studies on the malaria parasite Plasmodium falciparum, LC-HRMS has been instrumental in profiling cis-polyisoprenoid lipids, revealing the presence of dolichols ranging from 15 to 19 isoprene (B109036) units, including this compound. nih.govhuji.ac.ilresearchgate.net
For detection, this compound is often observed as an ammoniated adduct ([M+NH₄]⁺) in the mass spectrum. researchgate.net A representative mass spectrum for this compound shows a mass-to-charge ratio (m/z) of 1195.1208 for its ammoniated form. researchgate.netresearchgate.net
Isotope labeling studies utilize LC-HRMS to trace the biosynthetic pathways of dolichols. For instance, metabolic labeling of parasite cultures with [1-¹³C]glucose can be employed to determine if dolichols are synthesized de novo. researchgate.net The incorporation of the heavy isotope would result in a predictable mass shift in the detected this compound, confirming its synthesis through the specific metabolic pathway being investigated. researchgate.net The analysis of dolichyl phosphates (DolP), the phosphorylated form of dolichols, also heavily relies on LC-HRMS, often using reverse-phase separation on a C18 column prior to mass detection. nih.govacs.org
Table 1: LC-HRMS Parameters for Dolichol Analysis
| Parameter | Description | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Detected Adduct | Ammoniated ion [M+NH₄]⁺ | researchgate.netresearchgate.net |
| m/z for this compound | 1195.1208 | researchgate.netresearchgate.net |
| Chromatography | Reverse-Phase Liquid Chromatography (RPLC) | nih.govacs.org |
| Column Type | C18 | nih.govacs.org |
| Isotopic Label | [1-¹³C]glucose | researchgate.net |
Negative ion electrospray ionization mass spectrometry (ESI-MS) is particularly effective for characterizing the structure of dolichols and their phosphorylated derivatives. uzh.ch This technique can precisely determine the isoprene chain length and the saturation state of the α-isoprene unit, which is the key structural feature distinguishing dolichols (saturated α-unit) from their polyprenol precursors (unsaturated α-unit). researchgate.netuzh.ch
When analyzing dolichyl phosphates (Dol-P), collision-induced fragmentation of the precursor ion in MS/MS mode yields a characteristic pattern of fragment ions. uzh.ch The resulting MS/MS spectrum displays a major fragment series that can confirm the saturated nature of the α-isoprene unit. For example, the fragmentation of C95-Dol-P (a dolichol phosphate (B84403) with 19 isoprene units, close in length to this compound) produces a major fragment ion at m/z 164.9, which is assigned to the reduced monoprenyl-P (C₅H₁₀PO₄⁻). uzh.ch This signature fragmentation is indicative of a saturated α-isoprene unit. nih.govuzh.ch
Table 2: Representative Negative Ion ESI-MS/MS Fragments for Dolichyl Phosphate Characterization
| Precursor Ion (Example) | Fragment Ion (m/z) | Structural Assignment | Significance | Source |
|---|---|---|---|---|
| C95-Dol-P [M-H]⁻ | 164.9 | Reduced monoprenyl-P (C₅H₁₀PO₄⁻) | Confirms saturation of the α-isoprene unit | uzh.ch |
| C95-Dol-P [M-H]⁻ | 122.8 | Minor fragment series start ion | Provides additional structural information | uzh.ch |
Chromatographic Techniques for Separation and Analysis
Due to the complexity of lipid extracts, chromatographic separation is an essential prerequisite for the accurate analysis of this compound. Various forms of liquid chromatography are employed to isolate dolichols from other lipids and to separate different dolichol homologs from one another.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of dolichols. uzh.chnih.gov Reverse-phase HPLC (RPLC) is a common approach, but it presents challenges for highly lipophilic molecules like this compound and its phosphorylated forms (DolP). nih.govacs.org The wide range of lipophilicity across different dolichol species makes their separation on standard RPLC columns difficult. nih.govacs.org
To address these challenges, derivatization methods are often employed. Dolichyl phosphates can be fluorescently labeled, for example with 9-anthroyldiazomethane (9-ADM), to enable sensitive detection and quantification. uzh.ch Another strategy involves the methylation of the phosphate group, which reduces the polarity of DolP species and improves their chromatographic performance on RPLC systems. nih.govacs.org These methods allow for the separation of individual dolichol homologs, enabling the quantification of this compound specifically. nih.govuzh.ch
Two-Dimensional Thin-Layer Chromatography (2D-TLC) is a powerful and low-cost method for the separation of complex lipid classes. researchgate.netmdpi.comaocs.org It offers excellent resolution by developing the plate in two different solvent systems in perpendicular directions. mdpi.comaocs.org
A specialized two-plate TLC procedure has been developed to separate the dolichol family from their unsaturated precursors, the dehydrodolichol (B1175241) (or polyprenol) family. researchgate.net This method involves a first development on a silica (B1680970) gel plate, which separates lipids by polarity, followed by a second development on a reversed-phase plate, which separates molecules based on their chain length. researchgate.net This two-step process allows for the effective separation of dolichols from polyprenols and the resolution of individual homologs within the dolichol family, making it a valuable tool for the qualitative analysis of this compound. researchgate.net
Radiochemical Labeling and Metabolomic Profiling
Metabolomic profiling combines advanced analytical techniques, primarily mass spectrometry, with bioinformatics to provide a comprehensive snapshot of the small molecules in a biological system. nih.govhuji.ac.il This approach has successfully identified a diverse range of dolichols, including this compound (DOH-17), in organisms like Plasmodium falciparum, revealing that the composition of these lipids can change throughout the parasite's development. nih.govhuji.ac.il
Radiochemical labeling is a classic and highly sensitive method used to study the biosynthesis and metabolism of dolichols. oup.comnih.govnih.gov In this technique, cells or organisms are incubated with radioactive precursors that are incorporated into the dolichol molecule. oup.comnih.gov
Commonly used radioactive precursors include:
[4S-³H]mevalonate: A precursor for the isoprene units that form the backbone of the dolichol molecule. nih.gov
[2-³H]mannose or [¹⁴C]-labeled D-mannose: Used to label the lipid-linked oligosaccharides (LLOs) that are attached to dolichyl phosphate during protein glycosylation, thus tracing the functional cycle of dolichols. oup.comnih.gov
[1-³H]galactose or radiolabeled glucosamine: Also used to label the glycan portions of LLOs. oup.comnih.gov
By tracing the incorporation of radioactivity into dolichols and their derivatives over time, researchers can elucidate the dynamics of the dolichol cycle. oup.comnih.gov However, this method has limitations, as results can be influenced by factors like isotope dilution and variable rates of LLO turnover. nih.gov
Use of [1-¹³C]glucose and [3-¹³C]IPP for Tracing Biosynthesis
Tracing the de novo biosynthesis of dolichols, including this compound, can be effectively achieved through metabolic labeling using stable isotope precursors like [1-¹³C]glucose or [3-¹³C]isopentenyl pyrophosphate (IPP). nih.gov This methodology allows researchers to follow the incorporation of the carbon-13 isotope into the growing dolichol chain, providing direct evidence of its synthesis by the organism under study.
In research on the malaria parasite Plasmodium falciparum, this technique confirmed that the parasite synthesizes its own medium-long chain dolichols. nih.gov When parasites were cultured with [1-¹³C]glucose, the resulting ¹³C-enrichment pattern in the synthesized dolichols was consistent with the methylerythritol phosphate (MEP) pathway, which is active in the parasite but not in human red blood cells. nih.govresearchgate.net This confirmed the parasite as the source of the dolichols.
Similarly, supplementing cultures with [3-¹³C]IPP, a downstream precursor in the isoprenoid synthesis pathway, also resulted in labeled dolichols. nih.gov The analysis is typically carried out using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), which can detect the mass shift caused by the incorporation of ¹³C atoms. nih.govresearchgate.net The observed isotopic distribution in the mass spectrum provides a quantitative measure of de novo biosynthesis. researchgate.net
Table 1: Isotopic Labeling for this compound Biosynthesis
| Precursor | Metabolic Pathway | Key Finding | Analytical Method |
|---|---|---|---|
| [1-¹³C]glucose | Methylerythritol phosphate (MEP) pathway | Confirms de novo synthesis of dolichols by tracing carbon incorporation from glucose. nih.govnih.gov | LC-HRMS |
Limitations and Alternatives to Metabolic Radiolabeling
While metabolic radiolabeling using precursors like [³H]-labeled mannose or [¹⁴C]-labeled acetate (B1210297) has been fundamental in understanding the dolichol cycle, the technique has several limitations. oup.comnih.gov
Key Limitations of Radiolabeling:
Isotope Dilution: The specific activity of the radiolabeled precursor is often diluted by large endogenous pools of the same unlabeled molecule within the cell. This makes it difficult to determine the actual chemical yield of the final product. oup.com
Cell/Tissue Amenability: Some cells or tissues are not suitable for metabolic labeling because they may not actively incorporate the radioactive precursor due to factors like inhibitory culture conditions, genetic defects, or the lack of appropriate transport systems. oup.comnih.gov
Turnover Rates: For steady-state analysis, long labeling periods are often required, which can be challenging to maintain. oup.com
Experimental Interference: Certain experimental conditions, such as the inhibition of protein synthesis, can block metabolic labeling, making it difficult to study the effects of these conditions on the dolichol pathway. oup.com
Safety and Cost: The use of radioactive materials involves safety risks, specialized training, and disposal costs. nih.gov
To overcome these challenges, several non-radioactive alternatives have been developed. These methods often involve chemical modification of the dolichol-linked oligosaccharides with chromophores or fluorophores, followed by detection using high-performance liquid chromatography (HPLC) or mass spectrometry (MS). oup.comuzh.chacs.org Fluorescently labeled oligonucleotides are also emerging as a safer alternative to radioactive probes in various assays. nih.gov
Table 2: Comparison of Labeling Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Metabolic Radiolabeling | High sensitivity; well-established for tracing pathways. nih.gov | Isotope dilution, safety concerns, limited applicability in some cells, potential for experimental interference. oup.com |
| Stable Isotope Labeling (e.g., ¹³C) | Safe (non-radioactive); provides precise structural information via MS. nih.gov | Requires sensitive mass spectrometry equipment; may be less sensitive than radiolabeling. |
| Fluorescent Labeling | Safe; allows for direct visualization and quantification. oup.com | Can involve complex chemical modification steps; potential for steric hindrance by the fluorescent tag. nih.gov |
Advanced Probes and Imaging Techniques
Recent advances have focused on developing highly specific probes and imaging techniques to visualize dolichols directly within the cellular environment, providing crucial insights into their spatial distribution and function.
Development and Application of Dolichol-Targeting Aptamers
Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind target molecules with high affinity and specificity. nih.govnih.govwikipedia.org This technology has been harnessed to develop probes that specifically target dolichols.
Researchers have successfully developed DNA aptamers that can recognize and bind to dolichols, overcoming the challenge that these lipids are soluble only in organic solvents where nucleic acids typically precipitate. nih.gov This was achieved using a modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX) technique where the lipid target is layered onto a glass surface. nih.gov
The resulting aptamer, designated AptPP, showed a high affinity for linear polyisoprenoids that contain an oxygen atom in the α-isoprene unit, a characteristic feature of dolichols. nih.govuga.edu By conjugating these aptamers to fluorophores, they become powerful tools for imaging. This approach has been used for the first time to visualize the subcellular localization of polyisoprenoids in the malaria parasite, demonstrating their potential as imaging reagents. nih.govuga.edu Aptamer-based probes offer a significant advantage over traditional antibody-based methods due to their small size, stability, and ease of synthesis. nih.gov
Subcellular Localization Studies Using Fluorescent Protein Fusions
While direct imaging of this compound is challenging, its metabolism and function are dictated by a suite of enzymes whose locations can be readily studied. nih.gov A powerful technique for determining the subcellular localization of these proteins is the use of fluorescent protein fusions. nih.govnih.gov
This method involves genetically fusing the coding sequence of a fluorescent protein, such as Green Fluorescent Protein (GFP), to the gene of a protein of interest. youtube.com When this fusion construct is expressed in cells, the target protein becomes fluorescent, allowing its location to be visualized using fluorescence microscopy. nih.gov
Studies on rat liver have identified that enzymes involved in dolichol metabolism, such as dolichol kinase and dolichyl phosphate phosphatase, are present in various subcellular fractions, with the highest specific activities often found in the microsomes (endoplasmic reticulum). nih.govnih.gov By creating GFP fusions of these enzymes, researchers can confirm and refine these findings in living cells. For example, fusing GFP to dolichol kinase would allow for real-time visualization of its distribution and potential dynamic movements within the endoplasmic reticulum and other organelles.
This technique, however, requires careful validation, as the fluorescent tag can sometimes alter the localization or function of the host protein. nih.govresearchgate.net Therefore, it is crucial to compare the distribution of the fusion protein with that of the native protein, for instance, through immunofluorescence. nih.govfsu.edu
Dolichol 17 in Model Organism Research
Studies in Plasmodium falciparum
In the protozoan parasite Plasmodium falciparum, the causative agent of the most severe form of malaria, dolichols are essential for survival and development. The parasite's complex life cycle, which involves asexual and sexual stages, exhibits dynamic changes in the profile of cis-polyisoprenoid lipids, including Dolichol 17.
This compound Distribution and Dynamics Across Life Stages
Metabolomic studies have revealed that P. falciparum synthesizes a range of dolichols, typically containing 15 to 19 isoprene (B109036) units. nih.govnih.gov The distribution of these dolichols varies significantly between the parasite's different life stages. nih.govresearchgate.netiucc.ac.il
During the asexual intraerythrocytic cycle, which is responsible for the clinical symptoms of malaria, the schizont stage shows a predominance of dolichols with 15, 16, and 17 isoprene units. nih.gov However, in the mature sexual stage (stage IV gametocytes), which is responsible for transmission to mosquitoes, the profile shifts, with Dolichols 17, 18, and 19 becoming the most abundant species. nih.gov This developmental regulation of dolichol chain length suggests distinct requirements for specific dolichol species during different phases of the parasite's life. nih.govnih.gov
| Life Stage | Predominant Dolichol Species (Number of Isoprene Units) |
|---|---|
| Asexual Schizont Stage | 15, 16, 17 |
| Stage IV Gametocytes | 17, 18, 19 |
Apicoplast Isoprenoid Precursors and Dolichol Biosynthesis
The biosynthesis of dolichols in P. falciparum is dependent on isoprenoid precursors synthesized in a unique organelle called the apicoplast. nih.govplos.org This non-photosynthetic plastid houses the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). elifesciences.orgasm.orgbiorxiv.org These five-carbon building blocks are essential for the synthesis of all isoprenoids in the parasite, including dolichols. elifesciences.orgbiorxiv.org
IPP and DMAPP are exported from the apicoplast to the cytoplasm, where they are used for the synthesis of longer-chain isoprenoids. asm.org The initial steps, leading to the formation of farnesyl pyrophosphate (FPP), are shared with other biosynthetic pathways. oup.com The commitment to dolichol synthesis begins with the enzyme cis-prenyltransferase (CPT), which catalyzes the sequential addition of IPP units to FPP, forming a long-chain polyprenyl diphosphate (B83284). researchgate.net This is followed by dephosphorylation and a final reduction step, catalyzed by a polyprenol reductase (PPRD), to yield the mature dolichol molecule. nih.govnih.govresearchgate.net The dependence on the apicoplast-derived precursors highlights this organelle as a critical hub for parasite survival and a potential drug target. nih.govplos.org
Genetic Modulation of Cis-Polyisoprenoid Biosynthesis in Parasites
Research has confirmed the presence and activity of key enzymes in the dolichol biosynthetic pathway in P. falciparum, namely PfCPT and PfPPRD. nih.govnih.govresearchgate.net Conditional knockdown experiments targeting the gene for PfPPRD have provided direct evidence for its role in dolichol synthesis. researchgate.net Downregulation of PfPPRD leads to an accumulation of its substrate, polyprenols, and a corresponding decrease in dolichol levels. This demonstrates that dolichol biosynthesis in the parasite occurs via the reduction of polyprenols, a pathway confirmed by these genetic studies. nih.gov These findings not only elucidate the biosynthetic pathway but also validate the involved enzymes as potential targets for antimalarial drug development.
Investigations in Saccharomyces cerevisiae
The budding yeast Saccharomyces cerevisiae has long served as a powerful model organism for studying fundamental eukaryotic cell biology, including the biosynthesis and function of dolichols.
This compound as a Predominant Species and Its Physiological Relevance
In S. cerevisiae, the dolichol pool consists of molecules ranging from 14 to 18 isoprene units in length. oup.com Within this range, dolichols containing 15 to 17 isoprene units are often the most abundant. Specifically, the enzyme Rer2p, a key cis-prenyltransferase, is responsible for synthesizing dolichols with 14 to 17 isoprene units. nih.gov These dolichols, after being phosphorylated to dolichyl phosphate, are indispensable for protein N-glycosylation, a critical modification for protein folding, stability, and function. oup.com Defects in dolichol biosynthesis lead to impaired glycosylation and the accumulation of abnormal endoplasmic reticulum and Golgi membranes, underscoring the physiological importance of maintaining a proper dolichol pool. oup.com
Genetic Manipulation of Dolichol Biosynthesis Enzymes
The genetic tractability of S. cerevisiae has allowed for extensive manipulation of the dolichol biosynthesis pathway, providing key insights into its regulation. Overexpression of the ERG20 gene, which encodes farnesyl diphosphate synthase, or disruption of the ERG9 gene (squalene synthase), leads to an increased flux of the precursor FPP into the dolichol branch, resulting in elevated dolichol levels. oup.comnih.gov
Two genes, RER2 and SRT1, encode cis-prenyltransferases in yeast, with distinct roles and localizations. Rer2p is constitutively expressed, localizes to the endoplasmic reticulum, and synthesizes the main pool of dolichols (C70-C85, i.e., 14-17 isoprene units) required for glycosylation. nih.gov In contrast, Srt1p is localized to lipid bodies and produces longer-chain dolichols. nih.gov Deletion of RER2 significantly impairs growth, highlighting its primary role in providing dolichols for essential functions. researchgate.net Furthermore, the gene SEC59, encoding dolichol kinase, is essential for yeast viability, as it catalyzes the crucial phosphorylation of dolichol to its active form, dolichyl phosphate. nih.gov Studies involving the replacement of the yeast dolichol kinase with homologs from other species, including humans, have demonstrated functional conservation of this key enzyme across eukaryotes. plos.org
: Arabidopsis thaliana
The study of dolichols in the model plant Arabidopsis thaliana has provided significant insights into the biosynthesis and functional roles of these long-chain polyisoprenoids, including the family of dolichols to which this compound belongs.
Identification of Cis-Prenyltransferases Affecting this compound Content
In Arabidopsis thaliana, the biosynthesis of the major family of dolichols, which includes this compound (as part of the Dol-15 to Dol-17 range), has been linked to the activity of specific cis-prenyltransferases (CPTs). nih.gov Research has identified CPT3 (At2g17570) as a key enzyme in this process. nih.gov Studies utilizing RNA interference (RNAi) to reduce the expression of CPT3 resulted in a significant decrease in the accumulation of dolichols ranging from 15 to 17 isoprene units. nih.gov Conversely, overexpression of CPT3 led to a substantial increase in the levels of these dolichols. nih.gov
Table 1: Impact of CPT3 Expression on Dolichol (Dol-15 to Dol-17) Content in Arabidopsis thaliana
| Genotype | CPT3 Expression Level | Relative Dolichol (Dol-15 to Dol-17) Content (%) | Reference |
|---|---|---|---|
| Wild-Type (Col-0) | Normal | 100 | nih.gov |
| CPT3 RNAi Lines | Reduced | ~50-80 | nih.gov |
| CPT3 Overexpression Line | Increased | ~300 | nih.gov |
Cellular Phenotypes Associated with Altered this compound Levels
Alterations in the levels of the dolichol family that includes this compound have been associated with distinct cellular and physiological phenotypes in Arabidopsis thaliana. The lew1 mutant, which has a significant reduction in its main dolichol content, displays a characteristic leaf-wilting phenotype under standard growth conditions. nih.govresearchgate.net This is attributed to impaired plasma membrane integrity, leading to increased electrolyte leakage and reduced turgor pressure. nih.govresearchgate.net
Furthermore, a deficiency in dolichols, including the family of this compound, affects protein N-glycosylation, a critical process for the proper folding and function of many proteins. nih.gov This can lead to an unfolded protein response (UPR) in the endoplasmic reticulum. nih.govresearchgate.net The lew1 mutant also shows altered responses to abiotic stresses, such as increased resistance to drought but heightened sensitivity to dark-induced senescence. nih.govresearchgate.net These phenotypes underscore the importance of maintaining appropriate levels of dolichols for cellular homeostasis and environmental adaptation in plants.
Table 2: Cellular Phenotypes in Arabidopsis thaliana lew1 Mutant with Reduced Dolichol Content
| Phenotypic Trait | Observation in lew1 Mutant | Reference |
|---|---|---|
| Leaf Morphology | Wilting under normal growth conditions | nih.govresearchgate.net |
| Membrane Integrity | Impaired, leading to electrolyte leakage | nih.govresearchgate.net |
| Cell Turgor | Reduced | nih.govresearchgate.net |
| Protein N-glycosylation | Defective | nih.gov |
| Stress Response | Increased drought resistance, increased sensitivity to dark-induced senescence | nih.govresearchgate.net |
This compound in Mammalian and Human Cellular Models
In mammalian and human cells, dolichols are essential for N-linked glycosylation of proteins. The distribution and synthesis of specific dolichol homologues, such as this compound, are tightly regulated.
This compound Homologue Distribution and Predominance
The distribution of dolichol homologues in human tissues shows a predominance of longer-chain species. Generally, human dolichols consist of a series of homologues with 17 to 20 isoprene units. researchgate.net While Dolichol 19 is often the most abundant species, the relative amounts of other homologues, including this compound, can vary between different tissues and under various physiological and pathological conditions. researchgate.net
For instance, a study on human lenses revealed the presence of this compound, which constituted about 12% of the total dolichols in normal clear adult lenses. molvis.org Interestingly, in lenses with nuclear cataracts, the proportion of this compound increased to 24%. molvis.org This suggests that the distribution of dolichol homologues can be altered in disease states. In certain human malignant cell lines, a shift towards the synthesis of shorter-chain dolichols has also been observed compared to non-malignant cells.
In vitro Studies on this compound Biosynthesis and Function
The biosynthesis of dolichols in human cells is catalyzed by a heterodimeric cis-prenyltransferase complex composed of the NgBR (Nogo-B receptor) and DHDDS (dehydrodolichyl diphosphate synthase) subunits. pnas.orgnih.govnih.gov This complex is responsible for the elongation of a farnesyl diphosphate precursor to produce long-chain polyprenyl diphosphates, the immediate precursors of dolichols. pnas.org
In vitro studies and experiments in model systems have provided insights into the synthesis of specific dolichol homologues. A study involving a mutant of the human DHDDS subunit expressed in yeast cells demonstrated a shift in the product chain length. pnas.org While the wild-type enzyme predominantly produced Dolichol-20, the mutant enzyme resulted in the synthesis of this compound as the main product. pnas.org This highlights the critical role of the cis-prenyltransferase complex in determining the final chain length of the dolichol molecule. These findings are crucial for understanding the molecular basis of congenital disorders of glycosylation that can arise from mutations in the genes encoding the NgBR/DHDDS complex. nih.govnih.gov
Dolichol 17 in the Context of Biological Aging and Neurological Studies
Age-Related Accumulation of Dolichol 17
A consistent finding across multiple studies is the progressive accumulation of dolichols within tissues as organisms age. This accumulation is not uniform across all lipid species, suggesting specific metabolic pathways are involved.
Brain this compound Levels and Their Progressive Increase
The human brain also exhibits a significant age-related accumulation of dolichols. Studies indicate a progressive increase in dolichol levels in the brain during aging oup.comnih.govwikipedia.org. One report noted a substantial increase in human brain dolichol levels during the aging process, with estimates suggesting a 100-fold increase nih.gov. Other research confirms that dolichol concentration in brain tissue increases several-fold with aging biorxiv.org. Specific dolichol molecules, such as those with isoprene (B109036) units ranging from 17 to 21, have been identified as particularly abundant in brain tissue, underscoring the relevance of Dol-17 and related species in brain aging aging-us.combiorxiv.org. This age-dependent increase in dolichols in the brain is a notable characteristic of the aging process oup.comwikipedia.org.
This compound as a Biomarker for Neurological Conditions
The accumulation and alteration of dolichol levels are increasingly being recognized for their association with various neurological disorders, positioning them as potential biomarkers.
Dysregulation of Mevalonate (B85504) Pathway in Neurological Disorders
The mevalonate pathway is a fundamental metabolic route responsible for synthesizing essential molecules, including cholesterol, ubiquinone, and dolichols nih.govnih.govnih.gov. Dysregulation of this pathway has been implicated in the aging process and neurological conditions. An increase in biological entropy around age 40 has been linked to potential dysregulation of the mevalonate pathway, leading to dolichol accumulation aging-us.combiorxiv.orgbiorxiv.org. This dysregulation may be driven by age-related changes in enzymes like HMG-CoA reductase, the rate-limiting enzyme of the pathway aging-us.combiorxiv.org. Alterations in the concentration of mevalonate pathway products, such as dolichols, are therefore considered indicators of disrupted cellular homeostasis associated with aging and neurological disorders aging-us.combiorxiv.orgbiorxiv.org.
Altered Dolichol Levels in Specific Neurodegenerative Contexts
Studies have indicated that dolichol levels are altered in various neurodegenerative and neurological conditions, often in contrast to normal aging patterns.
Alzheimer's Disease (AD): In Alzheimer's disease, the typical age-related increase in brain dolichol levels is reversed. Research has shown decreased dolichol levels in all investigated brain regions of AD patients compared to age-matched controls oup.comnih.govwikipedia.orgnih.govnih.gov. For instance, frontal cortex tissue from AD patients exhibited lower dolichol amounts (approximately 111 µg/g) compared to controls (approximately 199 µg/g) nih.gov. This contrasts with the progressive increase observed in normal brain aging oup.comnih.govwikipedia.org.
Other Neurological Conditions: Elevated dolichol levels have been observed in other neurological disorders, suggesting a potential link to lysosomal dysfunction aging-us.combiorxiv.orgaging-us.comresearchgate.net. Conditions such as Down syndrome and autism spectrum disorder (ASD) have been associated with elevated dolichol levels aging-us.combiorxiv.orgaging-us.comnih.gov. These findings support the role of dolichols, including Dol-17 and other variants, as biomarkers for both general aging and specific neurological conditions, indicating that lipidomic profiling can provide insights into the molecular mechanisms underlying brain aging and disease aging-us.combiorxiv.orgaging-us.comnih.gov.
Future Directions in Dolichol 17 Research
Elucidation of Uncharacterized Enzymes in Dolichol 17 Metabolism
The biosynthesis of dolichols is a complex, multi-step process involving numerous enzymes, many of which are still not fully characterized. Future research should focus on identifying and characterizing these "uncharacterized enzymes" that play critical roles in the dolichol pathway, including those involved in chain elongation, saturation, and the recycling of dolichol derivatives. For instance, the precise molecular mechanisms and enzymes responsible for the reduction of polyprenol diphosphates to dolichols, and the dephosphorylation of dolichyl diphosphate (B83284), are areas requiring further investigation nih.govresearchgate.netresearchgate.netresearchgate.net. Understanding the roles of enzymes like cis-prenyltransferases (CPTs) and their accessory proteins (e.g., Nogo-B receptor, NgBR) in determining dolichol chain length is also crucial, as mutations in these complexes can lead to disorders of glycosylation researchgate.netnih.govnih.govnih.govresearchgate.netembopress.org. Identifying novel enzymes involved in dolichol modification, such as esterification or potential catabolic pathways, could also provide significant insights into dolichol homeostasis and cellular regulation nih.gov.
Exploring Novel Functions Beyond Glycosylation
While dolichols are primarily known for their indispensable role in N-linked protein glycosylation, emerging evidence suggests they may possess functions extending beyond this well-defined role. Research is needed to explore these potential novel functions. Biophysical studies indicate that dolichols and their phosphorylated forms can significantly influence membrane properties, such as fluidity and bilayer structure, potentially impacting membrane trafficking and cellular signaling nih.govmit.edunih.govtandfonline.commdpi.com. The presence of dolichols in various cellular compartments, including lysosomes, further hints at roles beyond the endoplasmic reticulum's glycosylation machinery nih.gov. Future investigations could focus on identifying specific signaling pathways modulated by dolichols, their involvement in protein folding independent of glycosylation, or their contribution to membrane organization and dynamics in health and disease states, such as aging mit.eduoup.com.
Advanced Modeling of this compound Cellular Dynamics
A comprehensive understanding of dolichol cellular dynamics—including their synthesis, transport, localization, and turnover—remains incomplete. Advanced modeling approaches are essential to decipher these complex processes. Future research should aim to develop sophisticated computational models that integrate data on enzyme kinetics, substrate availability, membrane localization, and inter-organelle transport. This would enable researchers to predict how cellular conditions, genetic mutations, or pharmacological interventions affect dolichol pools and their downstream consequences. Studies on the specific localization of dolichol and its metabolites within different cellular compartments, such as the ER, Golgi, and lysosomes, are critical for building accurate dynamic models nih.govnih.gov. Understanding the regulation of dolichol homeostasis and the interplay between de novo synthesis and recycling pathways will be key to these modeling efforts mdpi.comresearchgate.netoup.com.
Development of Targeted Research Tools for this compound
The advancement of dolichol research is often hampered by the lack of specific and sensitive tools for their detection, quantification, and manipulation. Future directions should prioritize the development of novel research tools. This includes generating highly specific antibodies for dolichols and their metabolites to facilitate immunofluorescence and Western blot analyses, as well as developing more sensitive and high-throughput assays for quantifying dolichol chain lengths and their metabolic flux. Furthermore, the creation of specific inhibitors or activators for key enzymes in the dolichol pathway, such as cis-prenyltransferases or dolichol kinases, would be invaluable for dissecting their functions and for exploring therapeutic strategies for glycosylation-related disorders researchgate.nettaylorandfrancis.comnih.gov. Genetic tools, such as precisely targeted CRISPR-based gene editing systems, could also be employed to study the functional impact of specific dolichol pathway genes in various model systems.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying Dolichol 17 in biological samples?
- Methodological Answer :
- HPLC and Mass Spectrometry : Reverse-phase HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is widely used for separation and quantification of this compound. This method allows differentiation between this compound isomers and other polyisoprenoids (e.g., coenzyme Q, α-tocopherol) .
- NMR Spectroscopy : ¹H- and ¹³C-NMR can confirm structural identity and purity, particularly for distinguishing this compound from shorter-chain dolichols (e.g., Dol-18–23) in complex lipid matrices .
- Sample Preparation : Lipid extraction protocols must include steps to minimize oxidation (e.g., using antioxidants like BHT) and ensure high recovery rates. For neuromelanin-associated this compound, pigment isolation via differential centrifugation followed by lipid fraction purification is critical .
Q. How does this compound contribute to N-glycosylation pathways, and what experimental systems are optimal for studying this role?
- Methodological Answer :
- In Vitro Models : Use ER-derived microsomes from mammalian cells (e.g., HEK293) to study this compound’s role in lipid-linked oligosaccharide (LLO) biosynthesis. Radiolabeled sugars (e.g., ³H-mannose) can track LLO assembly efficiency .
- Genetic Knockdown : Silencing genes like MPDU1 (involved in Dol-P-Man utilization) in cell lines (e.g., CHO Lec35 mutants) can elucidate this compound’s functional dependencies .
- Analytical Validation : Combine TLC for LLO separation and fluorophore-assisted carbohydrate electrophoresis (FACE) for glycan profiling .
Q. What are the key challenges in distinguishing this compound from other polyisoprenoids in lipidomic analyses?
- Methodological Answer :
- Chromatographic Resolution : Optimize gradient elution protocols in HPLC to resolve this compound (C85–C95 chain length) from ubiquinones and cholesterol derivatives .
- Mass Spectrometry Parameters : Use high-resolution MS (e.g., Q-TOF) to differentiate isotopic patterns and fragmentation profiles. For example, this compound lacks the quinone head group of coenzyme Q, enabling distinct MS/MS signatures .
- Cross-Validation : Confirm results with orthogonal techniques, such as enzymatic assays (e.g., Dolichol kinase activity) or immunoaffinity columns specific for dolichol phosphate .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound levels observed in aging versus neurodegenerative disease models?
- Methodological Answer :
- Longitudinal Studies : Compare this compound levels in age-matched healthy and diseased tissues (e.g., substantia nigra in Parkinson’s vs. Alzheimer’s) using standardized extraction protocols to control for post-mortem degradation .
- Oxidative Stress Models : Expose neuronal cell lines to UV-B radiation or pro-oxidants (e.g., H₂O₂) to simulate age-related oxidative damage. Monitor this compound depletion kinetics alongside markers like TBARS and ROS .
- Data Normalization : Express this compound levels relative to housekeeping lipids (e.g., cholesterol) to account for tissue heterogeneity .
Q. What mechanisms underlie this compound’s antioxidant activity, and how can these be experimentally validated?
- Methodological Answer :
- Lipid Peroxidation Assays : Incorporate this compound into liposomes containing polyunsaturated fatty acids (PUFAs). Measure PUFA oxidation rates via thiobarbituric acid reactive substances (TBARS) under UV-B exposure. A sigmoidal protection curve suggests cooperative interactions between this compound and other antioxidants .
- Localization Studies : Use fluorescent probes (e.g., diphenylhexatriene) to map this compound’s distribution within lipid bilayers. Compare quenching efficiency in inner vs. outer membrane leaflets to infer radical scavenging sites .
- Inhibitor Studies : Apply HMG-CoA reductase inhibitors (e.g., mevinolin) to block this compound synthesis. Correlate depletion rates with increased susceptibility to oxidative damage in cell models .
Q. How do discrepancies in this compound biosynthesis pathways across species impact translational research?
- Methodological Answer :
- Comparative Genomics : Analyze Dolichol kinase and MPDU1 orthologs in model organisms (e.g., mice vs. humans) to identify conserved regulatory elements. Use CRISPR-Cas9 to generate knock-in models with humanized biosynthetic pathways .
- Metabolic Tracing : Administer ¹³C-labeled mevalonate to cell cultures or animal models to track isotope incorporation into this compound. Compare flux rates between species using GC-MS .
- Functional Complementation : Express human this compound-related enzymes in bacterial systems (e.g., E. coli) to test cross-species activity. Assess rescue of glycosylation defects in dolichol-deficient mutants .
Key Research Recommendations
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and data deposition .
- Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent findings (e.g., this compound’s role in aging vs. neurodegeneration) .
- Ethical Reporting : Disclose conflicts of interest, particularly in studies involving therapeutic applications of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
